molecular formula C12H23NO B7492754 2-methyl-N-(4-methylcyclohexyl)butanamide

2-methyl-N-(4-methylcyclohexyl)butanamide

Cat. No. B7492754
M. Wt: 197.32 g/mol
InChI Key: DMCWNCAIKLMAMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(4-methylcyclohexyl)butanamide is a chemical compound that belongs to the class of synthetic cannabinoids. It is also known as 4-cyano-3-(4-methyl-1-cyclohexyl)butanamide or 4-CN-CUMYL-BUTINACA. This compound has gained popularity in recent years due to its potential use in scientific research.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-methylcyclohexyl)butanamide involves binding to the CB1 and CB2 receptors in the brain and other parts of the body. This results in the activation of various signaling pathways that lead to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-(4-methylcyclohexyl)butanamide are still being studied. However, it has been found to have similar effects to other synthetic cannabinoids, such as increased heart rate, blood pressure, and body temperature. It has also been found to have psychoactive effects, such as euphoria and hallucinations.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methyl-N-(4-methylcyclohexyl)butanamide in lab experiments include its high potency and selectivity for the CB1 and CB2 receptors. However, its psychoactive effects and potential for abuse make it a challenging compound to work with.

Future Directions

There are several future directions for research on 2-methyl-N-(4-methylcyclohexyl)butanamide. These include studying its effects on various diseases and conditions, such as chronic pain and anxiety. Additionally, further research is needed to understand its mechanism of action and potential therapeutic uses.

Synthesis Methods

The synthesis of 2-methyl-N-(4-methylcyclohexyl)butanamide involves the reaction of 4-cyanobutanoic acid with 4-methylcyclohexanone in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then treated with an amine such as methylamine to obtain the final compound.

Scientific Research Applications

2-methyl-N-(4-methylcyclohexyl)butanamide has been used in scientific research to study the endocannabinoid system and its effects on the body. It has been found to have a high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids.

properties

IUPAC Name

2-methyl-N-(4-methylcyclohexyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-4-10(3)12(14)13-11-7-5-9(2)6-8-11/h9-11H,4-8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCWNCAIKLMAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1CCC(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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